3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole
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Overview
Description
3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a unique structure with a 3,3-dimethyl substitution and a propan-2-yl group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted aniline, the compound can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production typically requires the use of continuous flow reactors and stringent control of reaction parameters to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoles .
Scientific Research Applications
3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its wide range of biological activities.
2,3-dihydro-1H-indole: A simpler analog lacking the 3,3-dimethyl and propan-2-yl substitutions.
3,3-dimethylindole: Similar in structure but without the propan-2-yl group.
Uniqueness
3,3-dimethyl-7-(propan-2-yl)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3,3-dimethyl-7-propan-2-yl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-9(2)10-6-5-7-11-12(10)14-8-13(11,3)4/h5-7,9,14H,8H2,1-4H3 |
InChI Key |
FDJVNJUSFDHUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)C(CN2)(C)C |
Origin of Product |
United States |
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